Potency vs. Key Reversible MAGL Inhibitor MAGLi 432
Magl-IN-16 demonstrates comparable potency to the well-characterized reversible MAGL inhibitor MAGLi 432, providing an alternative chemical scaffold for the same application. In independent enzymatic assays, Magl-IN-16 inhibits human MAGL with an IC50 of 10.3 nM [1]. In comparison, MAGLi 432 inhibits human MAGL with an IC50 of 4.2 nM . While MAGLi 432 is slightly more potent, Magl-IN-16 offers a different chemotype (piperazine-1-carbonyl quinolin-2(1H)-one), which may be advantageous for exploring distinct structure-activity relationships (SAR) or overcoming intellectual property constraints.
| Evidence Dimension | Inhibition of human MAGL (enzymatic assay) |
|---|---|
| Target Compound Data | IC50 = 10.3 nM |
| Comparator Or Baseline | MAGLi 432; IC50 = 4.2 nM |
| Quantified Difference | Magl-IN-16 is 2.45-fold less potent than MAGLi 432 |
| Conditions | Recombinant human MAGL enzymatic assay |
Why This Matters
For projects requiring a reversible MAGL inhibitor but seeking a distinct chemical series to avoid patent infringement or explore novel SAR, Magl-IN-16 provides a viable, well-characterized alternative with near-equal potency.
- [1] Hao Q, Shi J, Zhang Z, Yang G, Zhi Y, Wang K, Ma D, Fu S, Dong H, Zhi Z, Zhang W, Li T, Wang J. Discovery of a novel class of reversible monoacylglycerol lipase inhibitors for potential treatment of depression. Eur J Med Chem. 2024 Mar 15;268:116285. View Source
